molecular formula C17H23NO B5886649 N-cyclohexyl-N-ethyl-3-phenylacrylamide

N-cyclohexyl-N-ethyl-3-phenylacrylamide

カタログ番号 B5886649
分子量: 257.37 g/mol
InChIキー: MBEQPKQLCZOANA-BUHFOSPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-N-ethyl-3-phenylacrylamide (CEPA) is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the acrylamide family and is widely used as a research tool due to its unique properties. CEPA has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In

作用機序

N-cyclohexyl-N-ethyl-3-phenylacrylamide inhibits PKC activity by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKC by diacylglycerol (DAG) and calcium ions, which are required for PKC activation. The inhibition of PKC by this compound has been shown to have various effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to improve glucose metabolism in animal models of diabetes. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

実験室実験の利点と制限

N-cyclohexyl-N-ethyl-3-phenylacrylamide has several advantages as a research tool. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various diseases. This compound is also relatively stable and easy to synthesize, making it readily available for use in research. However, this compound has some limitations as a research tool. It has poor water solubility, which can limit its use in some experiments. Additionally, the inhibition of PKC by this compound may have off-target effects, which can complicate the interpretation of results.

将来の方向性

There are several future directions for research on N-cyclohexyl-N-ethyl-3-phenylacrylamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of interest is the study of the role of PKC in other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes. Finally, the development of this compound analogs with improved solubility and pharmacokinetic properties may expand its potential applications in research and clinical settings.
Conclusion:
In conclusion, this compound is a valuable research tool with unique properties. Its inhibition of PKC activity has been shown to have various effects on cellular processes and has potential applications in the treatment of various diseases. The synthesis method of this compound is relatively simple, and its use in research has led to significant advances in our understanding of PKC and its role in disease. Further research on this compound and its analogs may lead to the development of new therapies for various diseases.

合成法

The synthesis of N-cyclohexyl-N-ethyl-3-phenylacrylamide involves the reaction of cyclohexylamine, ethyl acrylate, and benzophenone in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 78-80°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

N-cyclohexyl-N-ethyl-3-phenylacrylamide has been used extensively in scientific research due to its unique properties. It has been shown to inhibit the activity of protein kinase C (PKC), a key enzyme involved in various cellular processes. PKC has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has been used as a tool to study the role of PKC in these diseases and to develop PKC inhibitors as potential therapeutic agents.

特性

IUPAC Name

(E)-N-cyclohexyl-N-ethyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-2-18(16-11-7-4-8-12-16)17(19)14-13-15-9-5-3-6-10-15/h3,5-6,9-10,13-14,16H,2,4,7-8,11-12H2,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEQPKQLCZOANA-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCCCC1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201541
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。